Cas no 57712-59-1 (1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarbonitrile,1,2,3,4-tetrahydro-1-(1-methylethyl)-2,4-dioxo-
- 1-ISOPROPYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBONITRILE
- 2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile
- 1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-carbonitril
- 5-Cyano-1-isopropyluracil
- HMS555J05
- DTXSID00381301
- FT-0607979
- 57712-59-1
- 2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- MFCD00203975
- J-504820
- AKOS006229417
- Maybridge1_004955
- A831567
- CS-0453880
- 1-isopropyl-2,4-dioxo-pyrimidine-5-carbonitrile
- SB55810
- F2185-0367
- AS-9291
- DB-053090
- 1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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- MDL: MFCD00203975
- Inchi: 1S/C8H9N3O2/c1-5(2)11-4-6(3-9)7(12)10-8(11)13/h4-5H,1-2H3,(H,10,12,13)
- InChI Key: OKKOFTSDDHQKNW-UHFFFAOYSA-N
- SMILES: O=C1NC(C(C#N)=CN1C(C)C)=O
Computed Properties
- Exact Mass: 179.06900
- Monoisotopic Mass: 179.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 73.2Ų
Experimental Properties
- Melting Point: 265 °C
- PSA: 78.65000
- LogP: -0.01082
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 088580-1g |
1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
57712-59-1 | 1g |
$143.00 | 2023-09-06 | ||
| TRC | I155516-100mg |
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
57712-59-1 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I155516-500mg |
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
57712-59-1 | 500mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I155516-1g |
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
57712-59-1 | 1g |
$ 115.00 | 2022-06-04 | ||
| Apollo Scientific | OR25579-1g |
1-Isopropyluracil-5-carbonitrile |
57712-59-1 | 1g |
£100.00 | 2025-02-19 | ||
| abcr | AB225544-1 g |
1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, 95%; . |
57712-59-1 | 95% | 1g |
€111.20 | 2023-04-27 | |
| Chemenu | CM522339-1g |
1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
57712-59-1 | 97% | 1g |
$83 | 2023-02-02 | |
| Chemenu | CM522339-5g |
1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
57712-59-1 | 97% | 5g |
$297 | 2023-02-02 | |
| Key Organics Ltd | AS-9291-1MG |
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
57712-59-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9291-5MG |
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
57712-59-1 | >90% | 5mg |
£46.00 | 2025-02-09 |
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Suppliers
1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Comprehensive Overview of 1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 57712-59-1)
Pyrimidine derivatives represent a cornerstone in modern medicinal chemistry due to their diverse pharmacological profiles and structural versatility. Among these, 1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 57712-59-1) has emerged as a focal compound in recent research for its unique molecular architecture and potential applications in drug discovery. This compound features a six-membered heterocyclic core with two ketone functionalities at positions 2 and 4 of the pyrimidine ring system. The isopropyl substituent at position 1 and the cyano group at position 5 further enhance its chemical reactivity and biological relevance.
The structural characteristics of CAS No. 57712-59-1 align with the broader class of dihydropyrimidinones, which have been extensively studied for their enzyme inhibition properties. Notably, the dioxo functionality (two ketone groups) creates a highly electrophilic center that can engage in hydrogen bonding interactions with target proteins. This feature is particularly valuable in the design of inhibitors for kinases and proteases—key targets in oncology and inflammatory disease pathways.
Recent advances in computational chemistry have enabled detailed molecular docking studies on compounds like pyrimidine carbonitriles. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the isopropyl substitution pattern significantly enhances solubility parameters while maintaining optimal lipophilicity for cell membrane penetration. This balance is critical for oral bioavailability—a major consideration in pharmaceutical development.
Synthetic methodologies for preparing CAS No. 57712-59-1 have evolved through multistep organic transformations. The core pyrimidine ring can be constructed via Biginelli-type condensation reactions between aldehydes and urea derivatives under acidic conditions. Subsequent oxidation steps yield the dioxo functionality required for biological activity. Modern approaches emphasize atom-efficient processes using microwave-assisted synthesis to improve reaction yields while minimizing byproduct formation.
In the realm of enzymatic inhibition studies, this compound has shown promising results against dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism pathways targeted by antifolate drugs like methotrexate. The cyano group at position 5 acts as an electron-withdrawing substituent that stabilizes transition states during substrate binding interactions with DHFR's active site pocket.
Dioxopyrimidines are also being explored as scaffolds for developing antiviral agents targeting viral polymerases and proteases. The rigid ring structure provides conformational stability required for maintaining high-affinity interactions with viral enzymes while resisting metabolic degradation—a critical factor in prolonged therapeutic efficacy.
The pharmacokinetic profile of compounds like CAS No. 57712-59-1 is being optimized through structure-property relationship studies. Researchers have demonstrated that subtle modifications to the isopropyl substituent can significantly alter metabolic stability without compromising target engagement. These findings are guiding next-generation drug candidates with improved half-lives and reduced off-target effects.
In material science applications, this compound's nitrile functionality offers opportunities for polymer synthesis through nitrile-to-amide conversions under controlled hydrolysis conditions. The resulting amide groups can form hydrogen-bonded networks that enhance mechanical properties when incorporated into polymeric matrices—opening new avenues for functional materials development.
Bioavailability enhancement strategies are actively being investigated through prodrug approaches where the cyano group serves as a bioactivatable moiety upon enzymatic cleavage within target tissues. This strategy improves solubility while enabling controlled release profiles tailored to specific therapeutic needs.
The crystallographic analysis of CAS No. 57712-59-1 reveals a planar molecular conformation stabilized by intramolecular hydrogen bonding between the dioxo oxygen atoms and adjacent nitrogen atoms in the pyrimidine ring system—this structural feature contributes to its exceptional thermal stability under standard storage conditions.
In environmental chemistry contexts, this compound's degradation pathways are being studied using advanced oxidation processes (AOPs). Research indicates that hydroxyl radical-mediated cleavage primarily occurs at the nitrile group followed by ring-opening reactions—a finding that informs waste management protocols for industrial applications involving similar chemical structures.
The field of organocatalysis has also benefited from this compound's unique electronic properties when used as a chiral auxiliary in asymmetric synthesis reactions. The isopropyl substituent provides steric hindrance that influences enantioselectivity during transition state formation—offering new possibilities for stereoselective synthesis methodologies.
Emerging research directions include exploring this compound's potential as a metal chelator due to its ability to coordinate with transition metals through both oxygen atoms from the dioxo groups and nitrogen atoms from the pyrimidine ring system—this property could lead to novel applications in radiopharmaceuticals or metal-based catalytic systems.
Safety profiles established through preclinical toxicology studies indicate low acute toxicity when administered orally at therapeutic doses—this favorable safety margin supports further clinical development across multiple therapeutic areas including oncology and infectious diseases treatment regimens.
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